molecular formula C19H18N2O3S B259097 4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid

4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid

货号 B259097
分子量: 354.4 g/mol
InChI 键: SUWRHQOGIWHSDJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid, also known as PBT2, is a small molecule that has shown potential therapeutic effects in various neurological disorders. PBT2 has been studied extensively for its ability to target metal ions in the brain, which are involved in the pathogenesis of several neurodegenerative diseases.

作用机制

4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid has a unique mechanism of action that involves its ability to target metal ions in the brain, including copper, zinc, and iron. These metal ions are involved in the pathogenesis of various neurological disorders, and 4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid has been shown to reduce their levels in the brain. 4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid also has the ability to promote the formation of soluble amyloid-beta oligomers, which are less toxic than the insoluble amyloid-beta plaques that are characteristic of Alzheimer's disease.
Biochemical and Physiological Effects:
4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid has been shown to have several biochemical and physiological effects in animal models of neurological disorders. It has been shown to reduce oxidative stress, neuroinflammation, and neuronal apoptosis in the brain. 4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid has also been shown to improve synaptic plasticity and increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and function.

实验室实验的优点和局限性

One advantage of using 4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid in lab experiments is its ability to target metal ions in the brain, which are involved in the pathogenesis of various neurological disorders. 4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid is also a small molecule that can easily cross the blood-brain barrier, making it an attractive candidate for drug development. However, one limitation of using 4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid in lab experiments is its potential toxicity at high doses, which needs to be carefully monitored.

未来方向

There are several future directions for research on 4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid. One direction is to explore its potential therapeutic effects in other neurological disorders, such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). Another direction is to investigate the optimal dosing and administration of 4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid in clinical trials, as well as its potential side effects. Additionally, future research could focus on developing new analogs of 4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid that have improved efficacy and safety profiles.

合成方法

4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid can be synthesized using a multistep process that involves the reaction of 6-methyl-benzothiazol-2-amine with 4-(chlorocarbonyl)butyric acid, followed by the coupling of the resulting intermediate with 4-aminophenyl isocyanate. The final product is obtained after purification using various chromatographic techniques.

科学研究应用

4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid has been studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. It has been shown to improve cognitive function, reduce amyloid-beta deposition, and decrease tau phosphorylation in animal models of Alzheimer's disease. In Huntington's disease, 4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid has been shown to reduce mutant huntingtin aggregation and improve motor function in animal models. In Parkinson's disease, 4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid has been shown to improve dopamine release and reduce neuroinflammation in animal models.

属性

产品名称

4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid

分子式

C19H18N2O3S

分子量

354.4 g/mol

IUPAC 名称

5-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-5-oxopentanoic acid

InChI

InChI=1S/C19H18N2O3S/c1-12-5-10-15-16(11-12)25-19(21-15)13-6-8-14(9-7-13)20-17(22)3-2-4-18(23)24/h5-11H,2-4H2,1H3,(H,20,22)(H,23,24)

InChI 键

SUWRHQOGIWHSDJ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCCC(=O)O

规范 SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCCC(=O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。